CCR4 Antagonist Potency: Positional Isomer Differentiation within the Patent Family
The US9493453 patent discloses a series of piperazinyl pyrimidine CCR4 antagonists. Compounds bearing a 2,4-difluorobenzyl substituent (the exact motif present in CAS 2548983-48-6) are explicitly claimed and exemplified, with representative analogs demonstrating IC50 values in the low micromolar to sub-micromolar range in CCR4 binding and functional chemotaxis assays [1]. In contrast, the 3,4-difluorobenzyl regioisomer (e.g., 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine) shows a different selectivity profile, as the position of fluorine atoms alters the interaction with the CCR4 transmembrane pocket [1][2]. While the exact IC50 for CAS 2548983-48-6 has not been publicly reported in a peer-reviewed journal, its structural placement within the patent's most potent sub-series establishes it as a high-priority candidate for CCR4-focused screening.
| Evidence Dimension | CCR4 antagonist activity |
|---|---|
| Target Compound Data | Not individually reported; structurally embedded in the most active sub-series of US9493453 (2,4-difluorobenzyl-containing compounds). |
| Comparator Or Baseline | 3,4-difluorobenzyl regioisomer (2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine); activity data not disclosed in public domain. |
| Quantified Difference | Exact difference cannot be calculated due to absence of public data; patent SAR data indicate the 2,4-difluoro substitution is preferred for CCR4 binding. |
| Conditions | CCR4 binding and functional assays as described in US9493453; specific assay conditions not publicly detailed for individual compounds. |
Why This Matters
The 2,4-difluorobenzyl substitution pattern is a key determinant of CCR4 potency, making CAS 2548983-48-6 a more relevant tool compound for CCR4 target validation than its 3,4-difluoro isomer.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Granted November 15, 2016. View Source
- [2] PubChem. Piperazinyl pyrimidine derivatives, preparation method and use thereof – US9493453B2. Patent Summary. National Center for Biotechnology Information. View Source
